

# Application Notes and Protocols: Aurora Kinase Inhibitor-2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Aurora kinase inhibitor-2*

Cat. No.: *B160856*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] This has made them attractive targets for the development of novel anti-cancer therapeutics. **Aurora kinase inhibitor-2** is a selective and ATP-competitive inhibitor of Aurora A and Aurora B kinases.[2] These application notes provide detailed information on the solubility and preparation of **Aurora kinase inhibitor-2**, along with protocols for its evaluation in biochemical and cell-based assays.

## Physicochemical and Biological Properties

**Aurora kinase inhibitor-2** is an anilinoquinazoline compound that is cell-permeable.[3][4] It functions as a potent and selective inhibitor of both Aurora A and Aurora B kinases by competing with ATP for the kinase's binding pocket.[3]

Property	Value	Reference
Molecular Formula	C <sub>23</sub> H <sub>20</sub> N <sub>4</sub> O <sub>3</sub>	[5]
Molecular Weight	400.43 g/mol	[5]
CAS Number	331770-21-9	[5]
Appearance	White to yellow solid	[6]
IC <sub>50</sub> (Aurora A)	310 nM	[5]
IC <sub>50</sub> (Aurora B)	240 nM	[5]
IC <sub>50</sub> (MCF-7 cells)	1.25 μM	[4][5]

## Solubility Data

The solubility of **Aurora kinase inhibitor-2** has been determined in various solvents. It is important to note that for in vitro assays, freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3][6] For some preparations, ultrasonic treatment may be necessary to achieve complete dissolution.[5][7]

## In Vitro Solubility

Solvent	Concentration	Notes	Reference
DMSO	100 mg/mL (249.73 mM)	Ultrasonic treatment may be required.	[5][7]
DMSO	80 mg/mL (199.78 mM)	Use fresh, anhydrous DMSO.	[3]
DMSO	5 mg/mL	-	[8]
Water	Insoluble	-	[3]
Ethanol	Insoluble	-	[3]

## In Vivo Formulation Solubility

Solvent System	Concentration	Reference
10% DMSO + 90% (20% SBE- $\beta$ -CD in saline)	$\geq 2.5$ mg/mL (6.24 mM)	[5]
10% DMSO + 90% corn oil	$\geq 2.5$ mg/mL (6.24 mM)	[5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline	$\geq 2.08$ mg/mL (5.19 mM)	[5]

## Preparation of Solutions

Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results.

## Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- **Aurora kinase inhibitor-2** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

- Calculate the mass of **Aurora kinase inhibitor-2** required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 400.43). For 1 mL of 10 mM stock, 4.0043 mg of the inhibitor is needed.
- Weigh the calculated amount of the inhibitor and transfer it to a sterile microcentrifuge tube.

- Add the appropriate volume of anhydrous DMSO to the tube.
- Vortex the solution thoroughly until the solid is completely dissolved.
- If dissolution is difficult, sonicate the solution in an ultrasonic bath for short intervals until a clear solution is obtained.[5]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[6]

## Preparation of Formulations for In Vivo Use

This protocol provides a method for preparing a formulation suitable for in vivo experiments using a co-solvent system.

Materials:

- **Aurora kinase inhibitor-2** stock solution in DMSO (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile tubes

Protocol:

- Prepare the vehicle solution by mixing 40% PEG300, 5% Tween-80, and 45% saline. For 1 mL of vehicle, mix 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.
- To prepare the final formulation, add 10% of the **Aurora kinase inhibitor-2** stock solution in DMSO to 90% of the prepared vehicle. For example, to prepare 1 mL of a 2.5 mg/mL final concentration, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the vehicle.
- Vortex the solution thoroughly to ensure it is clear and homogenous.[5]

## Experimental Protocols

### Aqueous Solubility Determination (Turbidimetric Method)

This protocol outlines a high-throughput method to determine the kinetic aqueous solubility of **Aurora kinase inhibitor-2**.

Materials:

- **Aurora kinase inhibitor-2** (10 mM stock in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well clear bottom plate
- Plate reader capable of measuring absorbance at a suitable wavelength (e.g., 620 nm)

Protocol:

- Prepare a series of dilutions of the 10 mM **Aurora kinase inhibitor-2** stock solution in DMSO.
- In a 96-well plate, add 198  $\mu\text{L}$  of PBS (pH 7.4) to each well.
- Add 2  $\mu\text{L}$  of each inhibitor dilution in DMSO to the PBS-containing wells, resulting in a final DMSO concentration of 1%. This will create a range of final inhibitor concentrations.
- Include control wells with 2  $\mu\text{L}$  of DMSO in 198  $\mu\text{L}$  of PBS as a blank.
- Seal the plate and shake for 2 hours at room temperature.
- Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
- The aqueous solubility is the concentration at which a significant increase in turbidity is observed compared to the blank, indicating precipitation of the compound.

## In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the IC<sub>50</sub> value of **Aurora kinase inhibitor-2** against Aurora A or Aurora B using a luminescence-based kinase assay.[\[9\]](#)[\[10\]](#)

### Materials:

- Recombinant human Aurora A or Aurora B kinase
- Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
- ATP
- Kinase assay buffer
- **Aurora kinase inhibitor-2** (serial dilutions)
- ADP-Glo™ Kinase Assay Kit
- White, opaque 384-well plates
- Luminometer

### Protocol:

- Prepare serial dilutions of **Aurora kinase inhibitor-2** in the kinase assay buffer containing a final DMSO concentration of 1%.
- In a 384-well plate, add 1 µL of each inhibitor dilution. For positive (100% activity) and negative (0% activity) controls, add 1 µL of the buffer with 1% DMSO.
- Add 2 µL of the Aurora kinase (A or B) solution to the inhibitor and positive control wells. Add 2 µL of kinase assay buffer to the negative control wells.
- Prepare a substrate/ATP mixture in the kinase assay buffer.
- Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to all wells.

- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 5  $\mu$ L of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC<sub>50</sub> value.

## Cell-Based Proliferation Assay (MTT Assay in MCF-7 Cells)

This protocol details a method to assess the anti-proliferative effect of **Aurora kinase inhibitor-2** on the MCF-7 breast cancer cell line.[\[2\]](#)[\[11\]](#)

Materials:

- MCF-7 cells
- Complete growth medium (e.g., EMEM with 10% FBS, 0.01 mg/mL human insulin, and 1% penicillin-streptomycin)
- **Aurora kinase inhibitor-2** (serial dilutions in complete growth medium)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well tissue culture plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

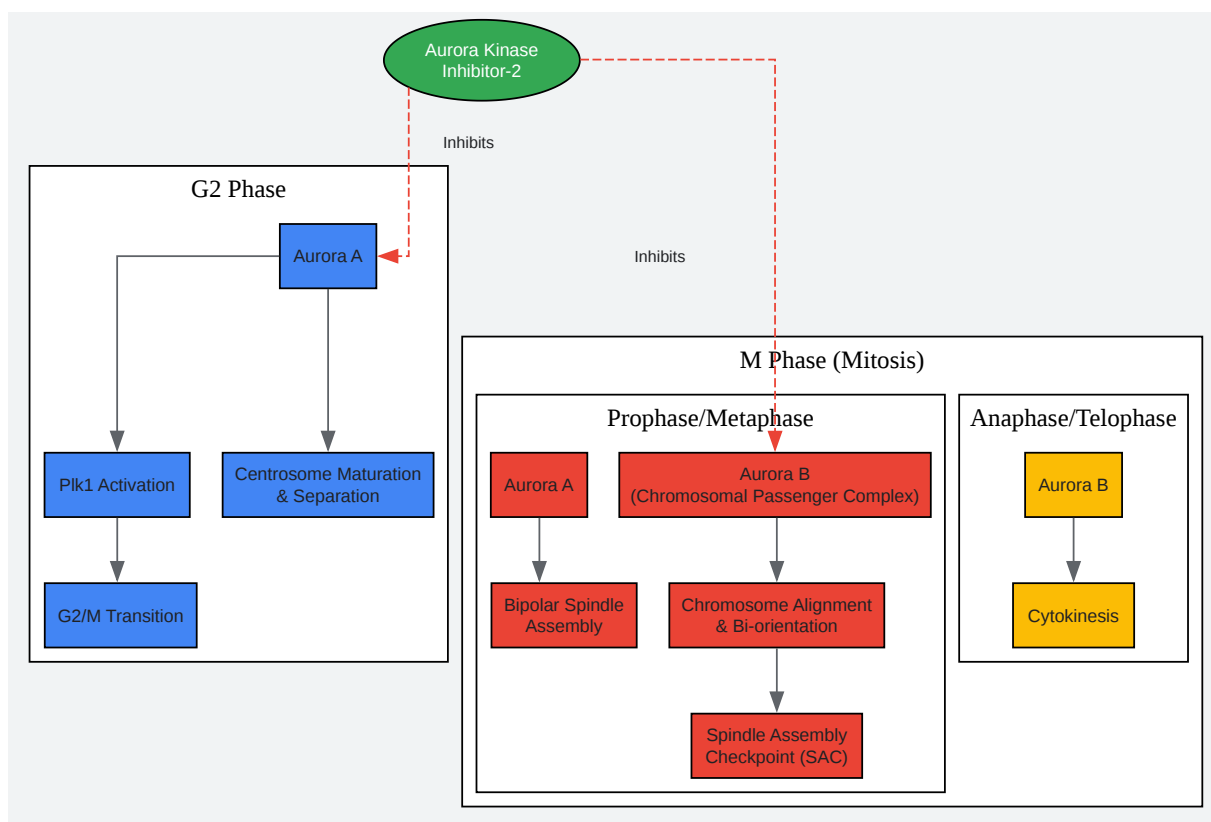
#### Protocol:

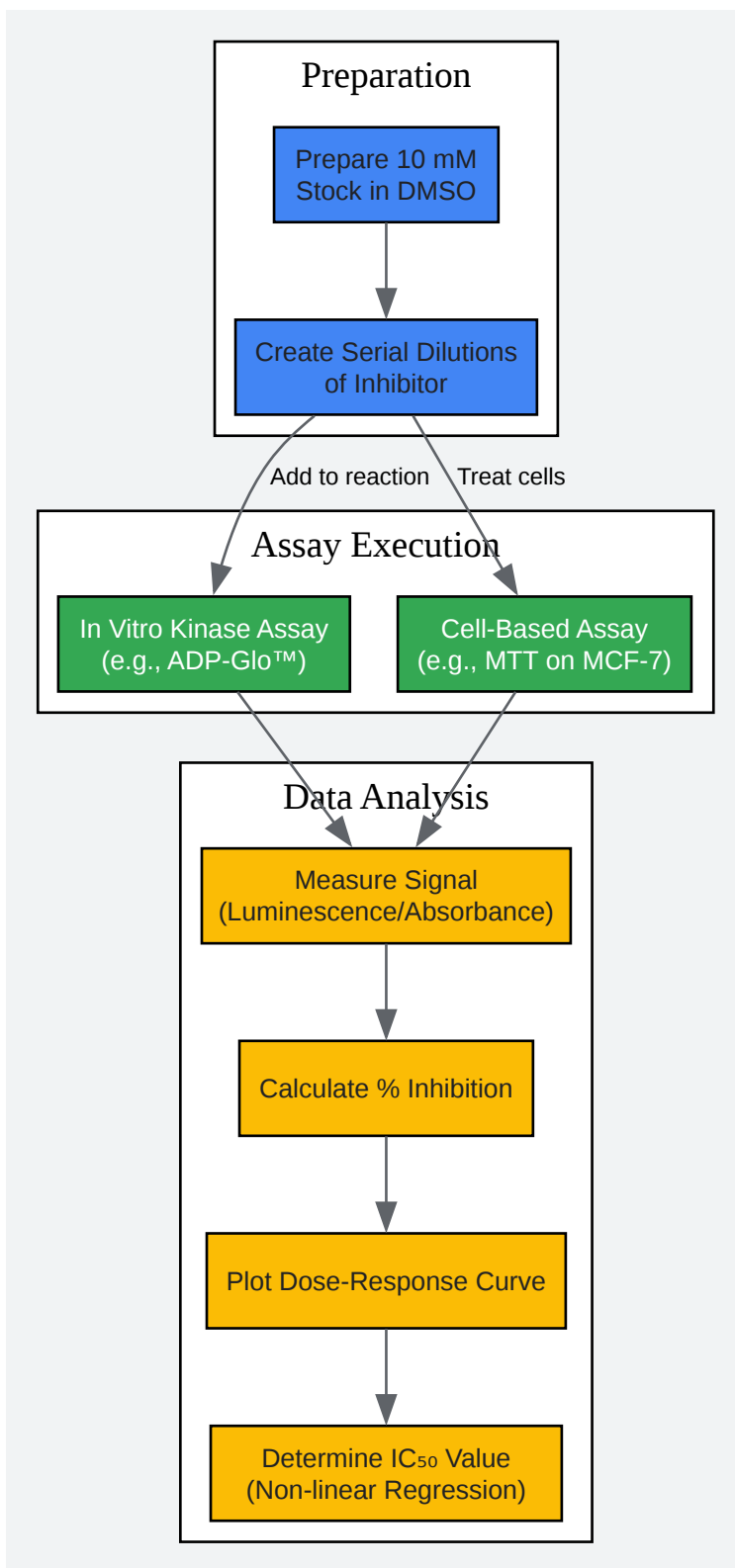
- Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and allow them to attach overnight.
- The next day, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of **Aurora kinase inhibitor-2**. Include vehicle control wells (e.g., 0.1% DMSO).
- Incubate the cells for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Carefully aspirate the medium containing MTT.
- Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.

## Visualizations

### Aurora Kinase Signaling Pathway in Mitosis







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. promega.co.uk [promega.co.uk]
- 11. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Aurora Kinase Inhibitor-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160856#aurora-kinase-inhibitor-2-solubility-and-preparation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)